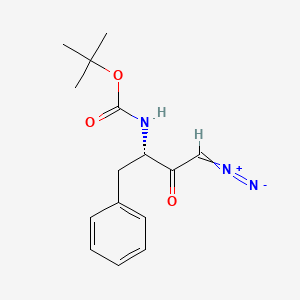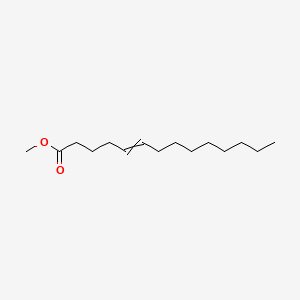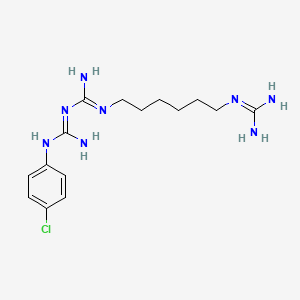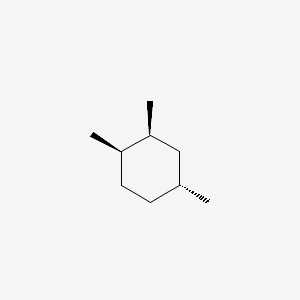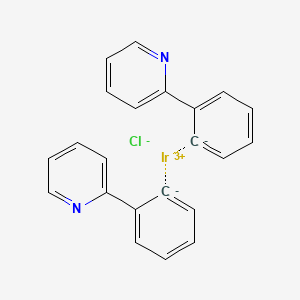
Ertapenem Methyl Ester Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ertapenem methyl ester sodium salt (EMES) is a novel antimicrobial agent used in laboratory experiments and clinical practice. It has been developed to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. EMES is a semisynthetic derivative of ertapenem, a broad-spectrum β-lactam antibiotic. EMES has been shown to possess a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. It is also effective against a number of multidrug-resistant bacteria.
科学研究应用
Ertapenem Methyl Ester Sodium Salt has been used in a variety of scientific research applications, including antimicrobial susceptibility testing, antibiotic-resistance monitoring, and the development of new antimicrobial agents. Ertapenem Methyl Ester Sodium Salt has also been used to study the mechanism of action of other antimicrobial agents, as well as to investigate the biochemical and physiological effects of antimicrobial agents on bacterial cells.
作用机制
Ertapenem Methyl Ester Sodium Salt is a β-lactam antibiotic, which means that it acts by inhibiting the synthesis of the bacterial cell wall. Specifically, Ertapenem Methyl Ester Sodium Salt binds to and inhibits the activity of the bacterial enzyme penicillin-binding proteins (PBPs), which are responsible for the synthesis of the bacterial cell wall. This inhibition leads to the death of the bacterial cells.
Biochemical and Physiological Effects
Ertapenem Methyl Ester Sodium Salt has been shown to have a variety of biochemical and physiological effects on bacterial cells. In addition to its antimicrobial activity, Ertapenem Methyl Ester Sodium Salt has been shown to inhibit the growth of bacterial cells, reduce the production of certain toxins, and reduce the production of certain enzymes. Ertapenem Methyl Ester Sodium Salt has also been shown to increase the permeability of bacterial cell membranes, allowing for the more efficient uptake of other antibiotics.
实验室实验的优点和局限性
The major advantages of using Ertapenem Methyl Ester Sodium Salt in laboratory experiments are its broad-spectrum activity and its ability to inhibit the growth of multidrug-resistant bacteria. Additionally, Ertapenem Methyl Ester Sodium Salt is relatively inexpensive and easy to obtain. The major limitation of Ertapenem Methyl Ester Sodium Salt is that it is not effective against all bacterial species.
未来方向
The future of Ertapenem Methyl Ester Sodium Salt and its applications is promising. Potential future directions for Ertapenem Methyl Ester Sodium Salt include the development of novel formulations and delivery systems, the exploration of new applications for Ertapenem Methyl Ester Sodium Salt, and the investigation of new mechanisms of action. Additionally, further research into the biochemical and physiological effects of Ertapenem Methyl Ester Sodium Salt on bacterial cells is needed. Finally, additional studies are needed to explore the potential of Ertapenem Methyl Ester Sodium Salt as an antimicrobial agent in clinical practice.
合成方法
Ertapenem Methyl Ester Sodium Salt is synthesized by the reaction of ertapenem with methanesulfonyl chloride in the presence of a base. The reaction is carried out in an aqueous solution at room temperature, with the resulting product being a white crystalline solid. The reaction is usually carried out in the presence of a polar solvent such as dimethylformamide or dimethylsulfoxide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ertapenem Methyl Ester Sodium Salt involves the conversion of Ertapenem to its methyl ester form, followed by the reaction of the methyl ester with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Ertapenem", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ertapenem is dissolved in methanol.", "Step 2: A catalytic amount of sulfuric acid is added to the solution to promote esterification.", "Step 3: The reaction mixture is heated under reflux for several hours until the reaction is complete.", "Step 4: The reaction mixture is cooled and the excess methanol is removed under reduced pressure.", "Step 5: The resulting Ertapenem methyl ester is dissolved in water.", "Step 6: Sodium hydroxide is added to the solution to form the sodium salt of Ertapenem methyl ester.", "Step 7: The solution is filtered to remove any insoluble impurities.", "Step 8: The filtrate is concentrated under reduced pressure to obtain the final product, Ertapenem Methyl Ester Sodium Salt." ] } | |
CAS 编号 |
1632985-10-4 |
产品名称 |
Ertapenem Methyl Ester Sodium Salt |
分子式 |
C₂₃H₂₆N₃NaO₇S |
分子量 |
511.52 |
同义词 |
3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)
